![molecular formula C38H54Br2N2O2S2 B1532484 2,5-Di(2-butyloctyl)-3,6-di(5-bromo-2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione CAS No. 1224709-68-5](/img/structure/B1532484.png)
2,5-Di(2-butyloctyl)-3,6-di(5-bromo-2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione
Übersicht
Beschreibung
“2,5-Di(2-butyloctyl)-3,6-di(5-bromo-2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione” is a diketopyrrolopyrrole (DPP) based copolymer . This aromatic polymer has electron-withdrawing groups and is very useful for the synthesis of narrow band gap donor-acceptor polymers which are used as active semiconductors for organic electronics .
Synthesis Analysis
The synthesis of this compound involves the use of diketopyrrolopyrrole as a strong acceptor unit . It has a planar conjugated bi-cyclic structure engaging stronger π–π interactions . The compound is also used in the synthesis of donor-acceptor polymers which are used in polymer field-effect transistors and bulk heterojunction solar cells .Molecular Structure Analysis
The molecular structure of this compound is characterized by a planar conjugated bi-cyclic structure . The empirical formula is C14H8N2O2S2 and the molecular weight is 300.36 .Chemical Reactions Analysis
This compound shows hole or ambipolar transport behavior with mobilities of charge carriers in the range of 0.1-1 cm^2 V^-1 s^-1 . It is used widely in thin-film transistors and solar cell devices .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 300.36 . It is used in the synthesis of narrow band gap donor-acceptor polymers which are used as active semiconductors for organic electronics .Wissenschaftliche Forschungsanwendungen
Polymeric Solar Cells (PSCs)
DPP-iC12, also known as PBDB-T, is used as a conjugated push-pull medium bandgap polymeric donor in the fabrication of polymeric solar cells. These solar cells benefit from the compound’s ability to absorb light and convert it into electricity efficiently .
Organic Thin-Film Transistors (OTFTs)
This compound is also utilized in the creation of organic thin-film transistors, which are essential components in various electronic devices. The high hole mobility exhibited by DPP-containing polymers makes them promising materials for enhancing the performance of organic semiconductors .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The compound is one of the most frequently used organic building blocks for the synthesis of oligomers and polymers having promising semiconducting properties in application of highly efficient OFETs, OLEDs and OPVs . It gives rise to high power conversion efficiency (PCE) in Organic Photovoltaic (OPV) Cells .
Eigenschaften
IUPAC Name |
1,4-bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54Br2N2O2S2/c1-5-9-13-15-19-27(17-11-7-3)25-41-35(29-21-23-31(39)45-29)33-34(37(41)43)36(30-22-24-32(40)46-30)42(38(33)44)26-28(18-12-8-4)20-16-14-10-6-2/h21-24,27-28H,5-20,25-26H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJXFNQGQGQPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCC)CCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54Br2N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001120522 | |
| Record name | 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-butyloctyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Di(2-butyloctyl)-3,6-di(5-bromo-2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione | |
CAS RN |
1224709-68-5 | |
| Record name | 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-butyloctyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1224709-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-butyloctyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-Bromo-4-methyl-[2,2']bipyridinyl](/img/structure/B1532401.png)

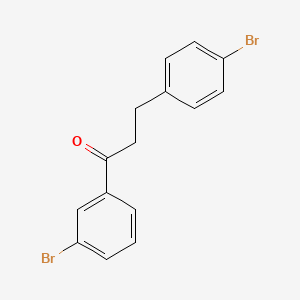

![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diol](/img/structure/B1532408.png)
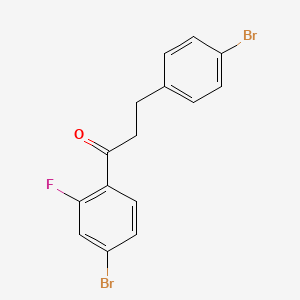

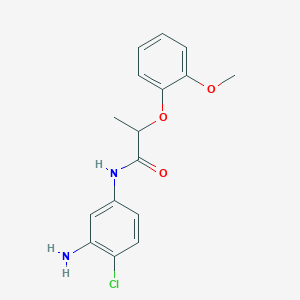
![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline](/img/structure/B1532413.png)
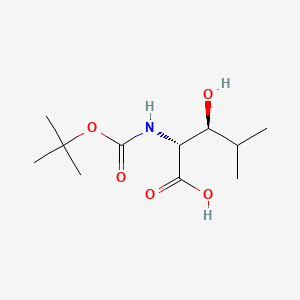
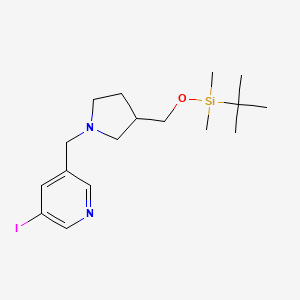
![Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532418.png)
![8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B1532419.png)
![(3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate](/img/structure/B1532421.png)